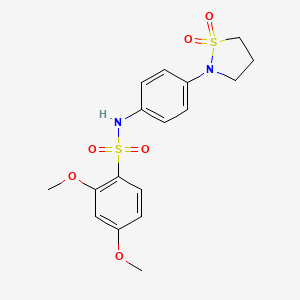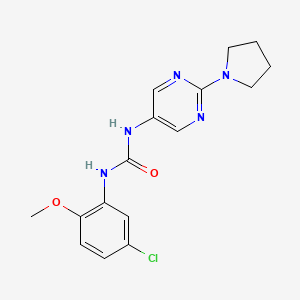![molecular formula C23H16Cl2N2O4S B2516784 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate CAS No. 956729-66-1](/img/structure/B2516784.png)
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound combines the properties of a pyrazole derivative and a sulfonate ester, making it significant in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate typically involves the following steps:
Formation of Pyrazole Core: : The initial step involves the reaction of hydrazine hydrate with 2,5-dichlorobenzaldehyde under acidic conditions to yield 1-(2,5-dichlorophenyl)-1H-pyrazole.
Acylation: : The pyrazole core is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine, forming 1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl.
Sulfonation: : The final step involves reacting this intermediate with phenylmethanesulfonyl chloride under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production typically follows the same synthetic route but is optimized for larger scales. Parameters like temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the sulfonate ester group.
Reduction: : Reduction can lead to the cleavage of the carbonyl or sulfonate ester bonds.
Substitution: : Nucleophilic substitution can occur at the dichlorophenyl ring, replacing the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Often carried out with strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can use nucleophiles such as sodium methoxide or sodium ethoxide under anhydrous conditions.
Major Products Formed
Oxidation: : Possible formation of sulfone derivatives.
Reduction: : Can yield alcohols or amines depending on the reducing agent used.
Substitution: : Leads to various substituted pyrazole derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Used in studies related to enzyme inhibition and protein interaction.
Medicine: : Potential use in developing pharmaceuticals, especially as anti-inflammatory or anticancer agents.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate exerts its effects primarily through interaction with biological macromolecules. Its mechanism of action involves:
Enzyme Inhibition: : Inhibits certain enzymes by binding to their active sites.
Molecular Targets: : Interacts with proteins involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: : Affects signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate: : Slight variation in chlorine position affects its chemical properties and biological activity.
2-{[1-(2,5-difluorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate: : Fluorine substitution changes its reactivity and potency in biological applications.
Similar compounds include pyrazole derivatives like:
1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonyl chloride
2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate
This compound’s unique combination of a pyrazole core and sulfonate ester makes it versatile and valuable in various scientific fields. Is there anything specific you’d like to dive deeper into?
Properties
IUPAC Name |
[2-[1-(2,5-dichlorophenyl)pyrazole-4-carbonyl]phenyl] phenylmethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4S/c24-18-10-11-20(25)21(12-18)27-14-17(13-26-27)23(28)19-8-4-5-9-22(19)31-32(29,30)15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMRGBYZCYRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2516702.png)
![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)
![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)

![N-cyclopentyl-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2516718.png)

![2-{[4-(2,6-dimethoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2516722.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)

